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Compound of Interest

Compound Name: Satavaptan

Cat. No.: B1662539

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of satavaptan, a selective vasopressin V2
receptor antagonist, and its efficacy in correcting hyponatremia compared to placebo. The
information is compiled from key clinical trials to support research and development in the field
of electrolyte disorders.

Mechanism of Action

Satavaptan is an orally active, nonpeptide antagonist of the arginine vasopressin (AVP) V2
receptor. By selectively blocking V2 receptors in the renal collecting ducts, satavaptan inhibits
AVP-mediated water reabsorption, leading to an increase in solute-free water excretion
(aquaresis). This process raises serum sodium concentrations in individuals with dilutional
hyponatremia.

Signaling Pathway of Vasopressin V2 Receptor and
Action of Satavaptan

The following diagram illustrates the signaling cascade initiated by vasopressin and the point of
intervention by satavaptan.
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Caption: Vasopressin V2 receptor signaling pathway and satavaptan's point of antagonism.

Experimental Protocols

The data presented in this guide are derived from multicenter, double-blind, randomized,
placebo-controlled clinical trials. Key aspects of the methodologies are summarized below.

Study Design:

o Randomization: Patients were randomly assigned to receive either satavaptan at varying
doses or a placebo.

¢ Blinding: Both patients and investigators were blinded to the treatment allocation.
o Control: A placebo group was used as a control for comparison.
Patient Population:

e Inclusion Criteria: Adult patients with dilutional hyponatremia, typically defined as a serum
sodium concentration of <130 mmol/L or 115-132 mmol/L, were enrolled.[1][2] The
underlying conditions often included cirrhosis with ascites, congestive heart failure (CHF), or
the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1][2][3]

o Exclusion Criteria: Specific criteria for exclusion were applied, though not detailed in the
provided abstracts.
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Intervention:
o Treatment Arms: Patients received either placebo or oral satavaptan once daily.

o Dosage: Satavaptan was administered in fixed doses, commonly ranging from 5 mg, 12.5
mg, 25 mg to 50 mg per day.

e Duration: The double-blind treatment period typically ranged from 4 to 14 days, with some
studies including longer-term open-label extensions.

Endpoints and Assessments:

e Primary Endpoint: The primary efficacy measure was often the change in serum sodium
concentration from baseline.

e Secondary Endpoints: These included the proportion of patients achieving a normal serum
sodium level (=135 mmol/L) or a significant increase from baseline (e.g., 25 mmol/L), and
changes in body weight and ascites in relevant patient populations.

o Safety Assessments: Adverse events were monitored throughout the studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials comparing
satavaptan to placebo.

Table 1: Change in Serum Sodium in Patients with Cirrhosis and Hyponatremia

Mean Change from Baseline to Day 5
Treatment Group

(mmoliL)
Placebo 1.3+4.2
Satavaptan 5 mg/day 45+35
Satavaptan 12.5 mg/day 45+48
Satavaptan 25 mg/day 6.6 £4.3
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Table 2: Response Rate in Patients with Dilutional Hyponatremia (CHF)

Treatment Group Response Rate*
Placebo 26.8%
Satavaptan 25 mg/day 48.6%
Satavaptan 50 mg/day 61.0%

*Response defined as serum sodium =135 mmol/L and/or an increase of =5 mmol/L from
baseline.

Table 3: Response Rate in Patients with SIADH

Mean Serum Sodium at
Treatment Group Responder Rate** End of Double-Blind
Period (mmol/L)

Placebo (n=8) 13% 1305
Satavaptan 25 mg/day (n=14) 79% 136 + 3
Satavaptan 50 mg/day (n=12) 83% 140+ 6

*Responder defined as patients whose serum sodium levels normalized or increased by at
least 5 mmol/L from baseline.

Experimental Workflow

The diagram below outlines a typical workflow for a clinical trial evaluating the efficacy and
safety of satavaptan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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